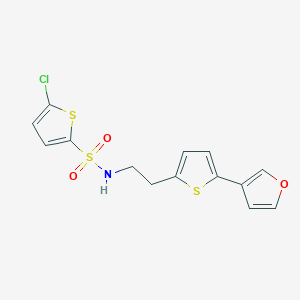![molecular formula C16H11Cl3N2O3S B2965051 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-84-9](/img/structure/B2965051.png)
2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, or DCIBS, is a synthetic compound that has been studied for its potential medical applications. DCIBS is a member of the isoxazole family and it is structurally similar to other compounds in this family, such as indomethacin and ibuprofen. DCIBS has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, and it is being investigated for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Photolability and Photoproduct Formation Sulfamethoxazole, a compound structurally similar to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, demonstrates significant photolability in acidic aqueous solutions. The photodegradation process yields various primary photoproducts, including 4-amino-N-(5-methyl-2-oxazolyl)benzenesulfonamide through photoisomerization of the isoxazole ring. This insight into the photolability and photoproduct formation of sulfamethoxazole could provide a basis for understanding the behavior of 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide under similar conditions (Wei Zhou & D. Moore, 1994).
Synthesis and Biological Activity Research on novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, including compounds structurally related to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, has shown promise in antimicrobial and anti-HIV activities. The synthesis of these compounds involves direct chlorosulfonation, and their biological evaluation highlights their potential in therapeutic applications (R. Iqbal et al., 2006).
Molecular Structure Analysis The study of tetrazole derivatives closely related to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has provided valuable insights into their crystal structure. X-ray crystallography revealed that these compounds crystallize in specific monoclinic space groups, with the tetrazole rings maintaining planarity. This structural analysis is crucial for understanding the molecular properties and potential interactions of similar compounds (B. J. Al-Hourani et al., 2015).
Hydrogen-Bonding Patterns Investigations into compounds like 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, which share structural motifs with 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, have revealed intricate hydrogen-bonding patterns. These patterns play a significant role in stabilizing the crystal structure, providing insights into how similar sulfonamide compounds might interact at the molecular level (A. Subashini et al., 2007).
Antitumor and Antimicrobial Potentials The synthesis and evaluation of novel benzenesulfonamide derivatives, including those related to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, have demonstrated significant antitumor and antimicrobial potentials. These findings highlight the therapeutic applications of such compounds in treating various diseases and infections (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-11-3-1-10(2-4-11)15-8-13(24-21-15)9-20-25(22,23)16-7-12(18)5-6-14(16)19/h1-8,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZDVPKMOQQEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



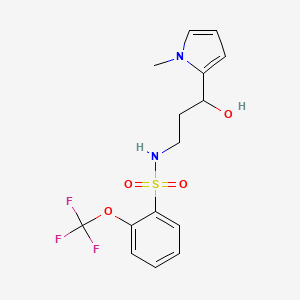
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)
![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)
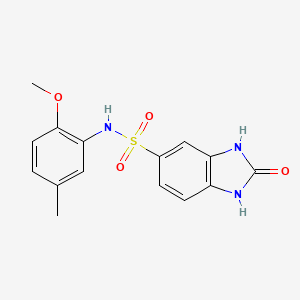
![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
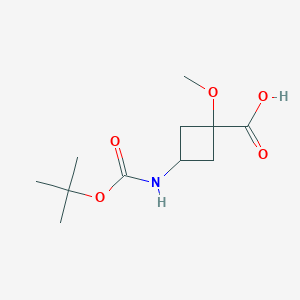
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)
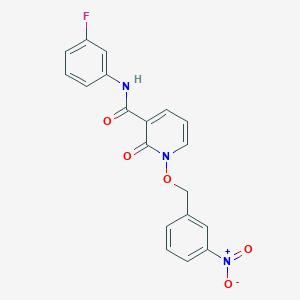
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

